(9H-fluoren-9-yl)methyl (S)-(2-aminopropyl)carbamate
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Overview
Description
(9H-fluoren-9-yl)methyl (S)-(2-aminopropyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenyl group attached to a carbamate moiety, which is further linked to an (S)-(2-aminopropyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (S)-(2-aminopropyl)carbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with (S)-(2-aminopropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl (S)-(2-aminopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The fluorenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce primary amines.
Scientific Research Applications
(9H-fluoren-9-yl)methyl (S)-(2-aminopropyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl (S)-(2-aminopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can enhance the compound’s binding affinity to these targets, while the carbamate moiety can undergo hydrolysis to release the active (S)-(2-aminopropyl)amine. This release can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl (2-hydroxyethyl) (methyl)carbamate
- (9H-fluoren-9-yl)methyl (S)-(2-amino-4-methylpentyl)carbamate
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
Uniqueness
(9H-fluoren-9-yl)methyl (S)-(2-aminopropyl)carbamate is unique due to its specific combination of a fluorenyl group and an (S)-(2-aminopropyl) moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to act as a protecting group in peptide synthesis and its potential use in drug development highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-2-aminopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(19)10-20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11,19H2,1H3,(H,20,21)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRBLURFGUZUOA-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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